Computed Lipophilicity (XLogP3): 2‑Amino‑6‑ethyl‑3‑propylquinoline vs. Unsubstituted 2‑Aminoquinoline
The free base of the target compound (2‑amino‑6‑ethyl‑3‑propylquinoline) has a PubChem‑computed XLogP3 value of 4. This is 2.1 log units higher than the unsubstituted 2‑aminoquinoline scaffold (XLogP3 = 1.9) and exceeds the typical optimal lipophilicity range for oral drugs, indicating substantially enhanced membrane partitioning potential [1]. In contrast, 2‑amino‑3‑propylquinoline (free base, CAS 203506‑34‑7) lacks the 6‑ethyl substituent and has a lower computed logP (ZINC‑predicted xlogP of approximately 3.0) [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4 (free base) |
| Comparator Or Baseline | 2‑Aminoquinoline: XLogP3 = 1.9; 2‑Amino‑3‑propylquinoline: xlogP ~3.0 |
| Quantified Difference | ΔXLogP3 = +2.1 vs. 2‑aminoquinoline; ~+1 unit vs. des‑6‑ethyl analog |
| Conditions | Computed by PubChem (XLogP3 algorithm) and ZINC docking database predictions |
Why This Matters
The ~1–2 log unit increase in computed lipophilicity relative to simpler analogs predicts meaningfully different pharmacokinetic partitioning and non‑specific binding behaviour, making the target compound a distinct chemical probe for applications where higher membrane permeability is required.
- [1] PubChem CID 17039727. 2-Amino-6-ethyl-3-propylquinoline. XLogP3 = 4. https://pubchem.ncbi.nlm.nih.gov/compound/17039727 View Source
- [2] ZINC12 database. ZINC36865482: 2‑Amino‑3‑propylquinoline. xlogP. https://zinc12.docking.org View Source
